molecular formula C18H13N7OS B292887 1-(6-imino-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-5-yl)-3-phenylurea

1-(6-imino-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-5-yl)-3-phenylurea

Cat. No.: B292887
M. Wt: 375.4 g/mol
InChI Key: AHGVGWZVEHFWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iminopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N’-phenylurea is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused ring system incorporating pyrimidine, thiazole, and benzimidazole moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iminopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N’-phenylurea typically involves multi-component reactions. One common method involves the reaction of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole with aldehydes and active methylene compounds in the presence of a catalyst such as vanadium oxide loaded on fluorapatite. This reaction is carried out in ethanol solvent at room temperature, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-iminopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-iminopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N’-phenylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-iminopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-iminopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N’-phenylurea is unique due to its specific combination of pyrimidine, thiazole, and benzimidazole rings, which confer distinct chemical reactivity and biological activity. This unique structure allows for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C18H13N7OS

Molecular Weight

375.4 g/mol

IUPAC Name

1-(6-imino-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-5-yl)-3-phenylurea

InChI

InChI=1S/C18H13N7OS/c19-15-14-16(25-13-9-5-4-8-12(13)22-18(25)27-14)20-10-24(15)23-17(26)21-11-6-2-1-3-7-11/h1-10,19H,(H2,21,23,26)

InChI Key

AHGVGWZVEHFWQH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NN2C=NC3=C(C2=N)SC4=NC5=CC=CC=C5N34

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN2C=NC3=C(C2=N)SC4=NC5=CC=CC=C5N34

Origin of Product

United States

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